molecular formula C12H16N2O5 B3016306 diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate CAS No. 2062380-31-6

diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate

Cat. No.: B3016306
CAS No.: 2062380-31-6
M. Wt: 268.269
InChI Key: OFYHJTUTGYGFOG-UHFFFAOYSA-N
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Description

Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate is a substituted imidazole derivative characterized by a 2-oxopropyl group at the N-1 position and two ethyl ester groups at the 2- and 4-positions of the heterocyclic ring. This compound belongs to a broader class of imidazole dicarboxylates, which are of interest due to their versatility in pharmaceutical and organic synthesis applications.

Properties

IUPAC Name

diethyl 1-(2-oxopropyl)imidazole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-4-18-11(16)9-7-14(6-8(3)15)10(13-9)12(17)19-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYHJTUTGYGFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate typically involves the reaction of diethyl 2-oxopropylphosphonate with an appropriate imidazole derivative under controlled conditions. One common method involves the use of sodium hydride (NaH) as a base and toluene as a solvent. The reaction mixture is cooled to 0°C, and the reagents are added dropwise to ensure controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, alcohols, and oxo compounds. These products have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access. Additionally, it may participate in signaling pathways by modulating the activity of key proteins and enzymes .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The primary distinction between diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate and its analogs lies in the substituents at the N-1 position and the ester groups. Key comparisons include:

Compound Name Substituent at N-1 Molecular Formula Molecular Weight Key Features Source
This compound 2-oxopropyl C₁₂H₁₆N₂O₅* ~268.27† Ketone functionality at N-1
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate None (2-propyl at C-2) C₁₂H₁₈N₂O₄ 254.28 Alkyl chain at C-2; impurity in β-blockers
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate 4-fluorophenyl-oxoethyl C₁₇H₁₇FN₂O₅ 348.33 Aromatic substituent; higher molecular weight
5-O-tert-butyl 2-O-ethyl 1H-imidazole-2,5-dicarboxylate tert-butyl and ethyl esters C₁₁H₁₆N₂O₄ 240.26 Bulky tert-butyl group; altered solubility

For instance, the fluorophenyl analog (MW 348.33) demonstrates how aromatic groups increase molecular weight and may influence pharmacokinetic properties .

Physicochemical Properties

  • NMR Shifts : The 13C NMR data for a related pyrrolidine-imidazole hybrid (δ 189.4 for ketone, 171.2 for ester carbonyls) suggest that the target compound’s 2-oxopropyl group would exhibit distinct deshielding compared to alkyl chains (e.g., δ ~36 for propyl carbons) .
  • Solubility and Stability : Bulky substituents like tert-butyl (CAS 177417-73-1) reduce water solubility but enhance lipid solubility, whereas polar groups like 2-oxopropyl may increase hydrophilicity .

Biological Activity

Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound features an imidazole ring with diethyl ester groups and a keto side chain. The synthesis typically involves the reaction of diethyl 2-oxopropylphosphonate with imidazole derivatives under controlled conditions, often utilizing sodium hydride as a base in solvents like toluene.

Synthetic Route Overview:

StepReagentsConditions
1Diethyl 2-oxopropylphosphonate + Imidazole derivativeNaH, Toluene, 0°C
2Reaction mixtureControlled dropwise addition

The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. It binds to the active sites of enzymes, blocking substrate access and thereby inhibiting catalytic activity. This interaction can significantly affect various biochemical pathways, making it a valuable tool in research.

Enzyme Inhibition

Research indicates that this compound is effective against specific enzyme targets. Its inhibition potential has been explored in studies focusing on various biological pathways, including those related to cancer and metabolic diseases.

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that compounds related to this compound exhibit micromolar activity against several cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). These findings suggest potential applications in cancer therapeutics .
  • Enzyme Targeting : A study highlighted the compound's role as a probe for investigating enzyme inhibitors in metabolic pathways. The compound's ability to modulate enzyme activity was shown to influence cellular responses significantly.

Research Applications

This compound is utilized in various scientific research applications:

  • Biochemistry : As a probe for studying enzyme mechanisms and pathways.
  • Medicinal Chemistry : Investigated for therapeutic properties including anti-inflammatory and anticancer effects.
  • Industrial Chemistry : Used in the synthesis of complex organic molecules and materials .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylateSimilar imidazole frameworkEnzyme inhibitor; anticancer properties
Diethyl (2-oxopropyl)phosphonatePhosphonate derivativeLess potent as enzyme inhibitor

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